![molecular formula C12H11N3 B1452049 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile CAS No. 1029691-09-5](/img/structure/B1452049.png)
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Overview
Description
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is a chemical compound with the molecular formula C12H11N3. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of indole derivatives with nitriles under specific conditions. For example, the reaction of 1H-indole-3-carbaldehyde with malononitrile in the presence of a base can yield the desired compound .
Industrial Production Methods
the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield fully saturated derivatives .
Scientific Research Applications
Medicinal Chemistry
- Pharmaceutical Development :
- Potential Therapeutic Uses :
Biological Applications
- Antidepressant Activity :
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways involving cyclization reactions and functional group modifications. The versatility of its structure allows for the development of numerous derivatives with tailored biological activities.
Synthesis Method | Description |
---|---|
Cyclization | Formation of the indole ring through cyclization reactions. |
Functional Group Modification | Introduction of different functional groups to enhance activity. |
Case Studies
- Study on Antidepressant Effects :
- Neuroprotective Research :
Mechanism of Action
The mechanism of action of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
1,2,3,4-Tetrahydrocyclopenta[b]indole: A related compound that undergoes similar chemical reactions.
Uniqueness
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is unique due to its specific structure, which combines the indole ring with a tetrahydrocyclopenta moiety and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related research findings.
- Molecular Formula : C12H10N2
- Molecular Weight : 182.22 g/mol
- CAS Number : 628294-80-4
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. A notable study demonstrated that derivatives of tetrahydrocyclopenta[b]indole exhibit potent cytotoxic effects against various cancer cell lines.
Case Study: IMB-1406
A closely related compound, IMB-1406, was investigated for its antitumor activity. The study revealed the following:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), HepG2 (liver carcinoma).
- Inhibition Rates and IC50 Values :
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 | 100.07 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
The results indicate that IMB-1406 has superior potency compared to Sunitinib, a well-known anticancer drug, with lower IC50 values across all tested cell lines .
The mechanism by which this compound exerts its antitumor effects involves several pathways:
- Apoptosis Induction : The compound induces apoptosis in cancer cells by affecting mitochondrial pathways and regulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : It has been observed that treatment with the compound leads to S-phase arrest in the cell cycle of HepG2 cells, significantly increasing the percentage of cells in this phase compared to controls .
- Caspase Activation : The activation of caspase-3 is a critical step in the apoptotic pathway triggered by the compound, indicating its role in promoting programmed cell death .
Additional Biological Activities
Beyond antitumor effects, research into other biological activities of tetrahydrocyclopenta[b]indole derivatives suggests potential applications in treating inflammatory diseases and neurological disorders due to their ability to modulate various signaling pathways.
Properties
IUPAC Name |
2-amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-6-7-1-2-11-9(3-7)10-4-8(14)5-12(10)15-11/h1-3,8,15H,4-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVXXDSOHKIRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676456 | |
Record name | 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029691-09-5 | |
Record name | 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.